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molecular formula C9H9NO B1360046 7-Methoxyindole CAS No. 3189-22-8

7-Methoxyindole

Cat. No. B1360046
M. Wt: 147.17 g/mol
InChI Key: FSOPPXYMWZOKRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04966913

Procedure details

Compound 3 was synthesized according to the procedure of A. Kalir et al. [supra]. To a 250-mL Parr hydrogenation bottle, 4.893 g of 2 (21.84 mmol) was added. Compound 2 was dissolved in 90 mL of hot ethyl acetate and 9.0 mL of acetic acid. To this solution 0.260 g of 10% palladium on activated carbon (Aldrich) was added. This mixture was hydrogenated overnight at 4 atm. When the pressure stabilized, the reaction mixture was filtered and the solvent removed by rotary evaporation. The residue was dissolved in 60 mL of diethyl ether. The ether solution was washed with 35 mL of 5% aqueous ammonium hydroxide, 5% aqueous hydrochloric acid, and water, dried with MgSO4, and filtered. The ether was removed by rotary evaporation to yield 2.00 g of a green oil. This oil was chromatographed over 85 g of silica gel with 6:1 hexanes:ethyl acetate to yield 1.863 g (58%) of 3 as a very pale yellow oil: 1NMR (CDCl3) δ 3.99 (s, 3H, OCH3), 6.61 (m, 2H), 7.18 (m, 3H), 8.43 (br s, 1H, NH).
Name
2
Quantity
4.893 g
Type
reactant
Reaction Step One
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
0.26 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:14]([O-])=O)=[C:5]([CH:11]=[CH:12][CH:13]=1)[CH:6]=[CH:7][N+]([O-])=O>C(OCC)(=O)C.C(O)(=O)C.[Pd]>[CH3:1][O:2][C:3]1[CH:13]=[CH:12][CH:11]=[C:5]2[C:4]=1[NH:14][CH:7]=[CH:6]2

Inputs

Step One
Name
2
Quantity
4.893 g
Type
reactant
Smiles
COC=1C(=C(C=C[N+](=O)[O-])C=CC1)[N+](=O)[O-]
Step Two
Name
Compound 2
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=C(C=C[N+](=O)[O-])C=CC1)[N+](=O)[O-]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.26 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 60 mL of diethyl ether
WASH
Type
WASH
Details
The ether solution was washed with 35 mL of 5% aqueous ammonium hydroxide, 5% aqueous hydrochloric acid, and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The ether was removed by rotary evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC=1C=CC=C2C=CNC12
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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